(4-Bromo-3-chlorophenyl)hydrazine chemical properties
(4-Bromo-3-chlorophenyl)hydrazine chemical properties
Introduction
(4-Bromo-3-chlorophenyl)hydrazine is a halogenated aromatic hydrazine derivative that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, provides chemists with a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic placement of the hydrazine moiety and the dual halogen atoms makes this compound an exceptionally valuable precursor for generating novel heterocyclic compounds, most notably through the Fischer indole synthesis, which is a cornerstone reaction in pharmaceutical development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its handling, application, and reactivity. (4-Bromo-3-chlorophenyl)hydrazine is typically supplied and handled as its more stable hydrochloride salt.
Core Physicochemical Data
The essential properties of (4-Bromo-3-chlorophenyl)hydrazine hydrochloride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1177361-07-7 | [1][2][3] |
| Molecular Formula | C₆H₇BrCl₂N₂ (as HCl salt) | [1][2] |
| Molecular Weight | 257.94 g/mol (as HCl salt) | [2][3] |
| Appearance | Solid, Crystalline Powder | [2][3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep in a dark, dry place. | [1][4] |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and hydrazine protons. The three aromatic protons will appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns dictated by ortho- and meta-coupling. The hydrazine protons (NH and NH₂) will appear as broad singlets, and their chemical shift can be variable and dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals in the aromatic region (typically δ 110-150 ppm). The carbons directly bonded to the electronegative halogens (bromine and chlorine) and the nitrogen atom will be shifted further downfield.[5]
-
IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of its functional groups. Expected peaks include N-H stretching vibrations (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C ring stretching (around 1450-1600 cm⁻¹). The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.[8]
-
MS (Mass Spectrometry): The mass spectrum would be characterized by a distinct molecular ion peak (M+). A critical diagnostic feature would be the isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), leading to a complex and highly recognizable cluster of peaks for the molecular ion and fragment ions.[7]
Synthesis of (4-Bromo-3-chlorophenyl)hydrazine
The synthesis of substituted phenylhydrazines typically proceeds via the diazotization of a corresponding aniline followed by reduction. An alternative and increasingly common method involves the nucleophilic aromatic substitution of a dihaloarene with hydrazine.[9][10] This latter approach avoids the often harsh conditions of stannous chloride reduction.
Synthetic Workflow: Nucleophilic Substitution
A general and robust method involves the reaction of 1-bromo-2-chloro-4-iodobenzene or a similar activated haloarene with hydrazine hydrate, often catalyzed by a copper salt and facilitated by a phase-transfer catalyst. The final step involves acidification to yield the stable hydrochloride salt.
Caption: General synthesis workflow for (4-Bromo-3-chlorophenyl)hydrazine HCl.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure adapted from established methods for synthesizing substituted phenylhydrazines.[11]
-
Diazotization: To a stirred suspension of 4-bromo-3-chloroaniline (1.0 eq) in concentrated hydrochloric acid and water, a solution of sodium nitrite (1.05 eq) in water is added dropwise at 0-5°C. The reaction is monitored for the completion of diazotization.
-
Reduction: The resulting diazonium salt solution is then added slowly to a pre-cooled solution of stannous chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid. The temperature is maintained below 10°C.
-
Work-up: After the addition is complete, the mixture is stirred for several hours, allowing the hydrazine salt to precipitate. The solid is collected by filtration.
-
Purification & Isolation: The crude product is then basified to liberate the free hydrazine, which can be extracted with an organic solvent. Subsequent treatment of the organic layer with ethereal HCl or aqueous HCl precipitates the desired (4-Bromo-3-chlorophenyl)hydrazine hydrochloride, which is then filtered, washed with a cold solvent (e.g., acetone), and dried under vacuum.[11]
Causality Behind Experimental Choices:
-
Low Temperature (0-5°C) for Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yields. Maintaining a low temperature is critical for the integrity of this intermediate.
-
Stannous Chloride as Reductant: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to hydrazines. The acidic conditions prevent the premature decomposition of the diazonium salt and facilitate the reduction process.
-
Conversion to Hydrochloride Salt: The free hydrazine base is often an oil and can be susceptible to aerial oxidation. Converting it to the hydrochloride salt provides a stable, solid, and easily handleable product, which is the standard for commercial supply and laboratory use.[1]
Reactivity and Applications in Drug Discovery
The primary utility of (4-Bromo-3-chlorophenyl)hydrazine lies in its role as a precursor for heterocyclic synthesis, most notably the Fischer indole synthesis.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most important and widely used methods for synthesizing indoles.[12][13] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole ring. The presence of the bromo and chloro substituents on the phenylhydrazine allows for the creation of specifically functionalized indoles, which are prevalent in pharmaceuticals.[14]
The general mechanism involves several key steps:
-
Formation of a phenylhydrazone from the hydrazine and carbonyl compound.
-
Tautomerization to an ene-hydrazine intermediate.
-
A[12][12]-sigmatropic rearrangement (a type of Claisen rearrangement) which is the key C-C bond-forming step.[15]
-
Loss of ammonia and subsequent aromatization to yield the final indole product.[12][16]
Caption: The Fischer Indole Synthesis workflow using a substituted phenylhydrazine.
Significance in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. The ability to introduce bromo and chloro substituents at specific positions using (4-Bromo-3-chlorophenyl)hydrazine is highly valuable. These halogens can serve several purposes:
-
Modulating Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.
-
Metabolic Blocking: A halogen atom can block a site of metabolic oxidation, thereby increasing the drug's half-life.
-
Providing a Handle for Further Functionalization: The bromine atom, in particular, is an excellent handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of drug candidates.[14]
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.
The use of chloro- and bromo-containing intermediates is widespread in the synthesis of pharmaceuticals targeting cancer, inflammation, and infectious diseases.[17][18]
Safety and Handling
As with all hydrazine derivatives, (4-Bromo-3-chlorophenyl)hydrazine hydrochloride must be handled with appropriate care. It is classified as hazardous.
-
GHS Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[2][19][20]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[20]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[19]
-
Conclusion
(4-Bromo-3-chlorophenyl)hydrazine is a high-value chemical intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and role as a key precursor in the Fischer indole synthesis make it an indispensable tool for researchers. The strategic incorporation of both bromine and chlorine atoms provides a dual advantage, enabling fine-tuning of molecular properties and offering a gateway to further synthetic diversification. Proper understanding of its synthesis, handling, and reactivity allows scientists to harness its full potential in the development of novel pharmaceuticals and other advanced materials.
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